molecular formula C21H17NO4S B6100252 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate

2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate

Cat. No. B6100252
M. Wt: 379.4 g/mol
InChI Key: ZTLHZEWHZOAFEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique biochemical and physiological effects, which make it an attractive candidate for use in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate involves the binding of the compound to specific proteins, which leads to changes in their activity. This binding can occur at various sites on the protein, including the active site, allosteric sites, and protein-protein interaction domains. The specific effects of the compound depend on the protein target and the location of binding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific protein target. For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to changes in cell behavior, such as decreased proliferation or increased apoptosis. Additionally, this compound has been shown to modulate the activity of transcription factors, which are proteins that regulate gene expression. This modulation can lead to changes in the expression of specific genes and subsequent changes in cell behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate in lab experiments is its specificity for certain protein targets. This specificity allows researchers to investigate the function of specific proteins in a controlled manner. Additionally, the compound is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of using this compound is its potential for off-target effects. Because the compound can bind to multiple sites on a protein, it may have unintended effects on protein function.

Future Directions

There are several future directions for the use of 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate in scientific research. One area of interest is the development of more specific and potent analogs of the compound. These analogs could be used to investigate the function of specific proteins with greater precision. Additionally, this compound could be used in combination with other compounds to investigate complex biological processes, such as signal transduction pathways. Finally, the compound could be used in drug discovery efforts to identify novel therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate involves the reaction of 2-methylquinoline-4-carboxylic acid with 4-methoxy-1-naphthalene sulfonyl chloride in the presence of a base. The reaction yields a white solid, which is then purified using column chromatography. The purity of the final product can be determined using various analytical techniques such as NMR, HPLC, and mass spectrometry.

Scientific Research Applications

2-methylquinolin-4-yl 4-methoxynaphthalene-1-sulfonate has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways. This compound is known to bind to specific proteins and modulate their activity, making it a valuable tool for studying protein function. Additionally, this compound has been used to investigate the role of specific enzymes in disease states, such as cancer and inflammation.

properties

IUPAC Name

(2-methylquinolin-4-yl) 4-methoxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-14-13-20(17-9-5-6-10-18(17)22-14)26-27(23,24)21-12-11-19(25-2)15-7-3-4-8-16(15)21/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLHZEWHZOAFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)OS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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